molecular formula C7H8BrNO B8605205 (2-Bromo-5-methyl-3-pyridyl)methanol

(2-Bromo-5-methyl-3-pyridyl)methanol

Cat. No.: B8605205
M. Wt: 202.05 g/mol
InChI Key: FYOZUKKPIUNFLJ-UHFFFAOYSA-N
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Description

(2-Bromo-5-methyl-3-pyridyl)methanol is an organic compound with the molecular formula C7H8BrNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methyl-3-pyridyl)methanol typically involves the bromination of 5-methyl-3-pyridylmethanol. One common method includes the reaction of 5-methyl-3-pyridylmethanol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-5-methyl-3-pyridyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Formation of 2-bromo-5-methyl-3-pyridinecarboxaldehyde or 2-bromo-5-methyl-3-pyridinecarboxylic acid.

    Reduction: Formation of 2-bromo-5-methyl-3-pyridylmethane.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-5-methyl-3-pyridyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-5-methyl-3-pyridyl)methanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, potentially forming hydrogen bonds or participating in nucleophilic substitution reactions .

Comparison with Similar Compounds

Uniqueness: (2-Bromo-5-methyl-3-pyridyl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

(2-bromo-5-methylpyridin-3-yl)methanol

InChI

InChI=1S/C7H8BrNO/c1-5-2-6(4-10)7(8)9-3-5/h2-3,10H,4H2,1H3

InChI Key

FYOZUKKPIUNFLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-5-methyl-nicotinic acid ethyl ester (0.4 g, 1.63 mmol) (synthesized according to Ponticello's procedure J. Org. Chem., 1978, 43, 2529-2535) in Et2O (10 mL) was dropwise added LiAlH4 (1.0 M in THF, 1.79 mL, 1.79 mmol) at −78° C. After the addition was completed, the suspension was stirred at −78 C for 1 h. EtOAc was carefully added at −78° C. and then water was dropwise added. The organic portion was brought to the usual work-up to give the product without further purification. 1H NMR (300 MHz, CDCl3) 8.13 (s, 1H), 7.68 (s, 1H), 4.73 (s, 2H), 2.33 (s, 3H).
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0.4 g
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1.79 mL
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10 mL
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